Cas no 927-80-0 (Ethoxyacetylene)

Ethoxyacetylene structure
Ethoxyacetylene structure
Ethoxyacetylene
927-80-0
C4H6O
70.0898413658142
MFCD00009247
40260
24856434

Ethoxyacetylene Properties

Names and Identifiers

    • ethyl ethynyl ether
    • Ethoxyethyne
    • Ethoxyacetylene solution
    • Ethoxyacetylene
    • Ethyne, ethoxy- (9CI)
    • ethynoxyethane
    • 1-ethoxyacetylene
    • EINECS 213-164-5
    • Ether,ethyl ethynyl
    • ethoxy-ethyne
    • ethoxyethynyl ether
    • Ethyne,ethoxy
    • ethynylethylether
    • Ethyne, ethoxy-
    • Ether, ethyl ethynyl
    • WMYNMYVRWWCRPS-UHFFFAOYSA-N
    • Ethoxyacetylene 50% w/w solution in Hexanes
    • Ethoxyacetylene 30% w/w solution in Hexanes
    • Ethyl ethynyl ether, 40 wt% solution in hexanes
    • ethoxy acetylene
    • ethyl ethynylether
    • Ethynyl ethyl ether
    • 1-Ethoxyacetylene #
    • PubChem12592
    • KSC486O0N
    • Ether, ethyl ethynyl (6CI, 8CI)
    • 1-Ethoxyethyne
    • +Expand
    • MFCD00009247
    • WMYNMYVRWWCRPS-UHFFFAOYSA-N
    • 1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3
    • C#COCC
    • 0741882

Computed Properties

  • 70.04190
  • 0
  • 1
  • 2
  • 70.041865
  • 5
  • 47.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 9.2

Experimental Properties

  • 0.61360
  • 9.23000
  • n20/D 1.378
  • Slightly miscible with water.
  • 53 ºC
  • -34 ºC
  • ~40 wt. % in hexanes
  • Not determined
  • Not determined
  • 0.732 g/mL at 25 °C

Ethoxyacetylene Security Information

Ethoxyacetylene Customs Data

  • 2909199090
  • China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Ethoxyacetylene Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0061AC-250mg
Ethyne, ethoxy- (9CI)
927-80-0 95%
250mg
$83.00 2024-04-20
A2B Chem LLC
AC80804-250mg
Ethyne, ethoxy- (9CI)
927-80-0 95%
250mg
$55.00 2024-07-18
Aaron
AR0061IO-1g
Ethyne, ethoxy- (9CI)
927-80-0 40%
1g
$82.00 2024-07-18
abcr
AB113547-1 g
Ethyl ethynyl ether, (50% by wt. in hexane); .
927-80-0
1 g
€76.90 2023-07-20
Apollo Scientific
OR4769-1g
Ethoxyacetylene, 50% hexane solution
927-80-0
1g
£64.00 2024-05-23
Cooke Chemical
A3976112-1G
Ethoxyacetylene solution
927-80-0 50%w/winhexanes
1g
RMB 231.20 2023-09-07
Enamine
EN300-91560-0.05g
ethoxyethyne
927-80-0 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D749448-5g
Ethyne, ethoxy- (9CI)
927-80-0 50%
5g
$170 2022-04-14
Oakwood
050428-1g
Ethoxyacetylene 50% w/w solution in Hexanes
927-80-0
1g
$35.00 2024-07-19
TRC
E937903-50mg
Ethoxyacetylene
927-80-0
50mg
$ 50.00 2022-06-05

Ethoxyacetylene Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Diethyl ether ,  Hexane ;  -78 °C; -78 °C → rt
Reference
The behaviors of metal acetylides with dinitrogen tetroxide
Woltermann, Christopher J.; Shechter, Harold, Helvetica Chimica Acta, 2005, 88(2), 354-369

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium ,  Ferric nitrate Solvents: Ammonia ;  20 min, -70 °C; -70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ;  -70 °C
Reference
Combined epimerization and acylation: Meerwein-Ponndorf-Verley-Oppenauer catalysts in action
Klomp, Dirk; Djanashvili, Kristina; Svennum, Nina Cianfanelli; Chantapariyavat, Nuttanun; Wong, Chung-Sing; et al, Organic & Biomolecular Chemistry, 2005, 3(3), 483-489

Synthetic Circuit 3

Reaction Conditions
Reference
Ethoxyacetylene
Caster, Kenneth C., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium ,  Diethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium chloride Solvents: Water
Reference
A convenient procedure for the preparation of ethoxyacetylene and ethoxyethynyl carbinols
Raucher, Stanley; Bray, Brian L., Journal of Organic Chemistry, 1987, 52(11), 2332-3

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  100 °C
Reference
Studies on volatile plant substances. CXV. Synthesis of 3-methylcitral stereoisomers by the Arens and van Dorp reaction
Naves, Yves Rene; Ardizio, Pierre, Bulletin de la Societe Chimique de France, 1951, 374, 374-7

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium amide ,  Ferric nitrate Solvents: Ammonia
Reference
Synthesis of an Acid-Labile seco-Cl-Acetal for a Selective Tumor Therapy through Radical Synthesis Methodology
Starck, Dorothea, 1993, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate Solvents: Ammonia
Reference
A high yielding, reproducible synthesis of trimethylsilylketene
Black, T. Howard; Farrell, John R.; Probst, Donald A.; Zotz, Michael C., Synthetic Communications, 2002, 32(13), 2083-2088

Synthetic Circuit 8

Reaction Conditions
Reference
Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis
Dehmlow, Eckehard V.; Lissel, Manfred, Tetrahedron, 1981, 37(9), 1653-8

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium amide ,  Ferric nitrate Solvents: Ammonia ,  Water
Reference
Ethoxyacetylene
Jones, E. R. H.; Eglinton, Geoffrey; Whiting, M. C.; Shaw, B. L., Organic Syntheses, 1954, 34, 46-9

Synthetic Circuit 10

Reaction Conditions
Reference
Acetylenic ethers. II. Ethoxy- and butoxyacetylene
Jacobs, Thomas L.; Cramer, Richard; Hanson, John E., Journal of the American Chemical Society, 1942, 64, 223-6

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Butyllithium ,  Diethylamine Solvents: Tetrahydrofuran ,  Hexane ;  5 min, 0 °C
1.2 30 min, 0 °C
Reference
Enzymatic hydrolysis and synthesis of chrysanthemic acid esters
Sukumaran, Joly; van Gool, Jacqueline; Hanefeld, Ulf, Enzyme and Microbial Technology, 2005, 37(2), 254-260

Synthetic Circuit 12

Reaction Conditions
Reference
Ethynyl ethers and thioethers as synthetic intermediates
Arens, J. F., Advances Org. Chem. Methods Results (Ralph A. Raphael, 1960, 2, 117-212

Synthetic Circuit 13

Reaction Conditions
Reference
The chemistry of acetylenic ethers. XI. Preparation of acetylenic ethers from aldehydes
Arens, J. F., Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1955, 74, 271-6

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 2,2′-Bipyridine ,  Cuprous iodide ,  Tripotassium phosphate Solvents: Toluene ;  2 d, 110 °C; 110 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ;  overnight, rt
Reference
HOTf-Catalyzed, Solvent-Free Oxyarylation of Ynol Ethers and Thioethers
Hu, Liang; Gui, Qingwen; Chen, Xiang; Tan, Ze; Zhu, Gangguo, Journal of Organic Chemistry, 2016, 81(11), 4861-4868

Synthetic Circuit 15

Reaction Conditions
Reference
Product subclass 2: 1-(organooxy)alk-1-ynes and 1-(heterooxy)alk-1-ynes
Witulski, B.; Alayrac, C., Science of Synthesis, 2006, 24, 933-956

Synthetic Circuit 16

Reaction Conditions
Reference
Product subclass 5: sodium-nitrogen compounds
Jonczyk, A.; Kowalkowska, A., Science of Synthesis, 2006, 8, 1141-1195

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Hexamethylphosphoramide
Reference
Dehydrobromination of 1,2-dibromoethyoxyethane using various amine bases
Stalick, Wayne M.; Khorrami, Ali; Hatton, Kimi S., Journal of Organic Chemistry, 1986, 51(19), 3577-81

Synthetic Circuit 18

Reaction Conditions
Reference
Hydrohalogenation of metallized alkoxyacetylenes
Kazankova, M. A.; Ilyushin, V. A.; Lutsenko, I. F., Zhurnal Obshchei Khimii, 1980, 50(3), 690-1

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium amide Solvents: Diethyl ether ;  8 h, reflux
Reference
The chemistry of the alkali amides
Bergstrom, F. W.; Fernelius, W. Conard, Chem. Rev., 1933, 12, 43-179

Synthetic Circuit 20

Reaction Conditions
Reference
Synthesis and Thermolysis of Enediynyl Ethyl Ethers as Precursors of Enyne-Ketenes
Tarli, Anna; Wang, Kung K., Journal of Organic Chemistry, 1997, 62(25), 8841-8847

Ethoxyacetylene Raw materials

Ethoxyacetylene Preparation Products

Ethoxyacetylene Suppliers

Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier Audited Supplier
(CAS:927-80-0)
PENG XING
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Hubei Shixing Chemical Co., Ltd
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(CAS:927-80-0)
JIANG KUN
18086426449
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:927-80-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:927-80-0)
TANG SI LEI
15026964105
2881489226@qq.com

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